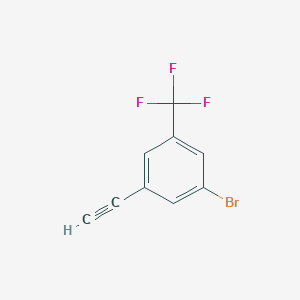

![molecular formula C16H11ClN6OS2 B2416574 2-((1-(3-chlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)thio)-N-(thiazol-2-yl)acetamide CAS No. 893920-70-2](/img/structure/B2416574.png)

2-((1-(3-chlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)thio)-N-(thiazol-2-yl)acetamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

This compound is a complex organic molecule that contains several functional groups and rings, including a pyrazolo[3,4-d]pyrimidin-4-yl ring, a thiazol-2-yl group, and a thioacetamide group. The presence of these groups suggests that this compound could have interesting biological activities, but without specific studies, it’s hard to say for sure .

Synthesis Analysis

The synthesis of such a compound would likely involve several steps, starting with the synthesis of the pyrazolo[3,4-d]pyrimidin-4-yl ring, followed by the introduction of the thiazol-2-yl group and the thioacetamide group. The exact methods would depend on the specific reactions involved .Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The presence of the pyrazolo[3,4-d]pyrimidin-4-yl ring and the thiazol-2-yl group would likely result in a planar structure, while the thioacetamide group could add some three-dimensionality .Chemical Reactions Analysis

The chemical reactions that this compound can undergo would be determined by its functional groups. The pyrazolo[3,4-d]pyrimidin-4-yl ring and the thiazol-2-yl group are both aromatic and could participate in electrophilic aromatic substitution reactions. The thioacetamide group could undergo reactions typical of amides, such as hydrolysis .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its structure. For example, its solubility would be affected by the presence of polar functional groups, and its stability could be influenced by the aromatic rings .Applications De Recherche Scientifique

Anti-Inflammatory Applications

This compound has shown significant anti-inflammatory activity . In a study, several derivatives of the compound were synthesized and their anti-inflammatory activity was evaluated using the carrageenan-induced paw edema test in rats . Two derivatives, 5-{[4-(4-bromophenyl)-3-(4-chlorophenyl)-1,3-thiazol-2(3H)-ylidene]amino}-6-methyl-1-phenyl-1,5-dihydro-4H-pyrazolo[3,4-d]pyrimi-din-4-one (11e) and its 3,4-bis(4-chlorophenyl) analog (11f), showed activity comparable to that of indomethacin, a common anti-inflammatory drug, with minimal ulcerogenic effects .

Ulcerogenicity Studies

The compound and its derivatives have been studied for their ulcerogenic effects . The most active compounds were found to have minimal ulcerogenic effects, making them potential candidates for further development as anti-inflammatory drugs .

SRC Kinase Inhibition

The compound has been studied for its potential as an SRC kinase inhibitor . SRC kinases are a family of non-receptor tyrosine kinases that play key roles in cell growth, division, migration, and survival. Inhibitors of SRC kinases are being investigated for their potential use in cancer therapy .

Protodeboronation Catalyst

While not directly related to the compound, research into similar pyrazolo[3,4-d]pyrimidine compounds has led to the development of a catalytic protodeboronation of pinacol boronic esters . This is a valuable transformation in organic synthesis .

Anti-Markovnikov Hydromethylation

The protodeboronation research mentioned above has also led to the development of a formal anti-Markovnikov alkene hydromethylation . This is a valuable but previously unknown transformation .

Synthesis of Other Compounds

The compound and its derivatives have been used in the synthesis of other complex organic compounds . For example, the protodeboronation was used in the formal total synthesis of δ-®-coniceine and indolizidine 209B .

Orientations Futures

Mécanisme D'action

Target of Action

The primary target of the compound 2-((1-(3-chlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)thio)-N-(thiazol-2-yl)acetamide is the SRC family of tyrosine kinases . These kinases play a crucial role in cellular signaling pathways that regulate growth and survival .

Mode of Action

The compound 2-((1-(3-chlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)thio)-N-(thiazol-2-yl)acetamide acts as an ATP-competitive inhibitor of the SRC kinases . It binds to the ATP pocket of the SRC kinase, thereby inhibiting its activity .

Biochemical Pathways

The inhibition of SRC kinases by 2-((1-(3-chlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)thio)-N-(thiazol-2-yl)acetamide affects several downstream signaling pathways. One of these is the AKT pathway, which is involved in cell survival and proliferation . By inhibiting SRC kinases, the compound disrupts this pathway, leading to reduced cell growth and increased apoptosis .

Pharmacokinetics

Similar compounds have been found to have rapid clearance and low oral bioavailability due to metabolism in vivo

Result of Action

The result of the action of 2-((1-(3-chlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)thio)-N-(thiazol-2-yl)acetamide is a significant cytotoxic effect and induction of apoptosis in cells . This is due to the compound’s inhibition of SRC kinases and disruption of downstream signaling pathways .

Propriétés

IUPAC Name |

2-[1-(3-chlorophenyl)pyrazolo[3,4-d]pyrimidin-4-yl]sulfanyl-N-(1,3-thiazol-2-yl)acetamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H11ClN6OS2/c17-10-2-1-3-11(6-10)23-14-12(7-21-23)15(20-9-19-14)26-8-13(24)22-16-18-4-5-25-16/h1-7,9H,8H2,(H,18,22,24) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LLQGCHKRVVFQBF-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)Cl)N2C3=C(C=N2)C(=NC=N3)SCC(=O)NC4=NC=CS4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H11ClN6OS2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

402.9 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-((1-(3-chlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)thio)-N-(thiazol-2-yl)acetamide | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-[3-(4-Chloro-3-methoxyphenyl)-1-bicyclo[1.1.1]pentanyl]-N-methylmethanamine](/img/structure/B2416495.png)

![2-imino-1-(2-morpholinoethyl)-5-oxo-N-(1-phenylethyl)-2,5-dihydro-1H-dipyrido[1,2-a:2',3'-d]pyrimidine-3-carboxamide](/img/structure/B2416501.png)

![Butyl[(2-ethoxyphenyl)methyl]amine hydrochloride](/img/structure/B2416502.png)

![(E)-N-(6-methoxy-3-methylbenzo[d]thiazol-2(3H)-ylidene)-4-(piperidin-1-ylsulfonyl)benzamide](/img/structure/B2416505.png)

![5-Cyanobicyclo[3.2.2]nonane-1-carboxylic acid](/img/structure/B2416506.png)

![2-{[3-(3,5-difluorophenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}-N-(4-phenylbutan-2-yl)acetamide](/img/structure/B2416509.png)

![N-(3-methoxyphenyl)-2-[4-(5-methyl-1,2,4-oxadiazol-3-yl)-1,3-dioxo-3,5,6,7,8,9-hexahydropyrimido[1,6-a]azepin-2(1H)-yl]acetamide](/img/structure/B2416510.png)

![(2S)-2-[6-(Trifluoromethyl)oxan-2-yl]propanoic acid](/img/structure/B2416511.png)

![2-(ethylsulfonyl)-N-(thieno[2,3-d]pyrimidin-4-yl)benzamide](/img/structure/B2416513.png)